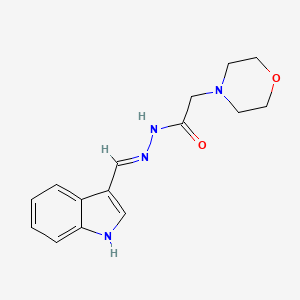![molecular formula C19H14N4O4 B6078286 2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B6078286.png)
2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a methyl group at the 2-position and a 1,2,4-oxadiazole ring at the 4-position, which is further substituted with a 2-nitrophenoxy methyl group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Nitration of phenol: The 2-nitrophenoxy group can be introduced by nitration of phenol followed by etherification.
Quinoline core synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Coupling reactions: The final step involves coupling the quinoline core with the 1,2,4-oxadiazole derivative using suitable coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.
Coupling reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.
Scientific Research Applications
2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoline core and oxadiazole ring, which are known pharmacophores.
Biological Studies: It is used in biological assays to study its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting replication and transcription processes, making it a potential anticancer agent. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can induce oxidative stress in cells.
Comparison with Similar Compounds
Similar compounds to 2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline include:
2-methylquinoline: Lacks the oxadiazole and nitrophenoxy groups, making it less versatile in terms of biological activity.
4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline: Similar structure but without the methyl group at the 2-position, which can affect its chemical reactivity and biological activity.
2-methyl-4-{5-[(2-aminophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline: Contains an amino group instead of a nitro group, which can significantly alter its pharmacological profile.
The uniqueness of this compound lies in its combination of the quinoline core, oxadiazole ring, and nitrophenoxy group, providing a diverse range of chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(2-methylquinolin-4-yl)-5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c1-12-10-14(13-6-2-3-7-15(13)20-12)19-21-18(27-22-19)11-26-17-9-5-4-8-16(17)23(24)25/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVNLHMFIJIKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol](/img/structure/B6078203.png)
![2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6078208.png)

![(E)-2-[(2-iodobenzoyl)amino]-3-(5-methylfuran-2-yl)prop-2-enoic acid](/img/structure/B6078227.png)
![1-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol](/img/structure/B6078242.png)
![1-[(4-chlorophenyl)methyl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]triazole-4-carboxamide](/img/structure/B6078250.png)
![N-(2-CHLOROBENZYL)-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE](/img/structure/B6078253.png)
![N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6078273.png)
![2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6078277.png)
![2,4-dimethoxy-N-[1-(4-methoxyphenyl)propan-2-yl]aniline](/img/structure/B6078292.png)
![N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide](/img/structure/B6078306.png)
![N-(cyclopropylmethyl)-N-propyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078308.png)

![N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-{1-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6078324.png)
